REACTION_CXSMILES
|
C([N:8]1[CH:14]2[CH2:15][CH2:16][CH2:17][CH:9]1[CH2:10][N:11]([C:18]([O:20][C:21]([CH3:24])([CH3:23])[CH3:22])=[O:19])[CH2:12][CH2:13]2)C1C=CC=CC=1>CCO.[Pd]>[C:18]([N:11]1[CH2:12][CH2:13][CH:14]2[NH:8][CH:9]([CH2:17][CH2:16][CH2:15]2)[CH2:10]1)([O:20][C:21]([CH3:24])([CH3:23])[CH3:22])=[O:19]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
At the end the mixture was filtered on celite
|
Type
|
WASH
|
Details
|
the catalyst washed with EtOH
|
Type
|
CONCENTRATION
|
Details
|
The solution was then concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(OC(C)(C)C)N1CC2CCCC(CC1)N2
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 96% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |